molecular formula C9H6N2O B1391941 1,5-Naphthyridine-3-carbaldehyde CAS No. 959617-49-3

1,5-Naphthyridine-3-carbaldehyde

Cat. No.: B1391941
CAS No.: 959617-49-3
M. Wt: 158.16 g/mol
InChI Key: MAOABMVKXVXKFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . The syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulfur heterocycles .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine-3-carbaldehyde can be represented by the SMILES string O=Cc1cnc2cccnc2c1 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit significant reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical and Chemical Properties Analysis

This compound is a solid . The UV spectra of 1,5-naphthyridines are fairly similar to one another and contain three separate groups of bands . The IR and Raman spectra of 1,5-naphthyridines permitted the assignment of all fundamental vibrations of these heterocyclic systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Scaleable Synthesis : 1,5-Naphthyridine-3-carbaldehyde derivatives can be synthesized through a scaleable process. For instance, a study outlined a scalable synthesis method for 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, involving the Skraup reaction and subsequent treatment with DMF-DMA in the presence of a catalytic amount of LiOH (Li et al., 2010).

  • Facile and Efficient Synthesis : There's a report on the facile and efficient synthesis of 1-trichloromethyl-1,2-dihydrobenzo[b][1,6]naphthyridines through a three-component reaction. This method offers a straightforward approach to these compounds with moderate to high yields (Bukšnaitienė & Čikotienė, 2012).

  • Antimicrobial Activity : Various derivatives of this compound have been synthesized and screened for antimicrobial activity. For example, the synthesis of new chromene-based [1,8]naphthyridines derivatives was explored, with these compounds showing potential antimicrobial properties (Gohil et al., 2016).

  • Ligand Construction for Metal Complexes : The molecule has been used to construct new bidentate and tridentate ligands for Ru(II) complexes. This involves coupling with various chloro 1,5-naphthyridines or condensation with acetyl derivatives (Singh & Thummel, 2009).

  • Optical and Fluorescence Applications : Studies have shown that derivatives of this compound can have interesting optical and fluorescence properties. For instance, a study on the photophysical properties of novel Pyrazolo Naphthyridines revealed the dependence of absorption and emission on specific substituents (Patil et al., 2010).

  • Fluorescent Probes : A novel Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide was developed for detecting Al3+ ions. This probe displayed high selectivity and significant fluorescence intensity changes upon the addition of Al3+ (Yue et al., 2017).

  • Microwave Synthesis : Microwave irradiation has been used for the efficient synthesis of 1,8,9,14-tetraaza-pentaphene and other derivatives, highlighting a clean and efficient method for synthesizing these compounds (Narender et al., 2010).

Future Directions

1,5-Naphthyridine derivatives present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Future research may focus on exploring these biological activities and developing new synthetic strategies for these compounds .

Biochemical Analysis

Biochemical Properties

1,5-Naphthyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with metal ions, which can influence its reactivity and biological activity . The compound’s aldehyde group allows it to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, the compound’s interaction with cellular proteins can affect metabolic pathways, potentially altering the cell’s metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been reported to inhibit certain oxidoreductases, affecting the redox state of the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of various intermediates . These metabolic transformations can affect the compound’s biological activity and its impact on cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be actively transported across cell membranes, and its distribution within tissues can vary depending on its affinity for specific proteins . This localization can affect the compound’s activity and its ability to reach target sites within the cell .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its presence in the cytoplasm can affect metabolic pathways and enzyme activity .

Properties

IUPAC Name

1,5-naphthyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOABMVKXVXKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678410
Record name 1,5-Naphthyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959617-49-3
Record name 1,5-Naphthyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.26 g of 3-methyl-1,5-naphthyridine in 4 mL of benzene, 0.35 g of N-bromosuccinimide and 29 mg of azobisisobutyronitrile were added, and the mixture was heated under reflux while stirring for 2 hours 15 minutes. Thereto was further added 0.13 g of N-bromosuccinimide, and the mixture was heated under reflux while stirring for 30 minutes. After cooling to room temperature, a solution of 0.50 g of hexamethylenetetramine in 1.5 mL of water was dropped to the reaction mixture under cooling with ice, thereto was added 1.5 mL of acetic acid, and the mixture was heated under reflux while stirring for 1 hour 20 minutes. After cooling to room temperature, chloroform and a 20% aqueous sodium hydroxide solution were added to the reaction mixture and the mixture was adjusted to pH 8.5. The organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the resultant residue was purified by flash silica gel column chromatography using an eluent of hexane:ethyl acetate=1:1 to obtain 25 mg of 1,5-naphthyridine-3-carbaldehyde as a slightly yellow solid.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
29 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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